4-Tert-butyl-2-prop-2-ynyl-cyclohexanone
Description
4-Tert-butyl-2-prop-2-ynyl-cyclohexanone is a substituted cyclohexanone derivative characterized by a bulky tert-butyl group at the 4-position and a propargyl (prop-2-ynyl) group at the 2-position of the cyclohexanone ring.
The tert-butyl group (C(CH₃)₃) is a sterically demanding substituent that stabilizes the cyclohexanone ring in a specific chair conformation, minimizing 1,3-diaxial strain . The propargyl group (HC≡C-CH₂-) introduces a rigid triple bond, which enhances reactivity toward cycloaddition, hydrogenation, or nucleophilic substitution reactions compared to alkyl or aryl substituents. The molecular formula of the compound is estimated as C₁₃H₁₈O (based on 4-tert-butylcyclohexanone (C₁₀H₁₈O) with a propargyl addition (C₃H₃)), though exact mass data are unavailable in the evidence.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-tert-butyl-2-prop-2-ynylcyclohexan-1-one |
InChI |
InChI=1S/C13H20O/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h1,10-11H,6-9H2,2-4H3 |
InChI Key |
NUZRUKDXZNOCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)CC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Tert-butyl-2-prop-2-ynyl-cyclohexanone with structurally related cyclohexanone derivatives, emphasizing substituent effects, reactivity, and applications:
Key Comparative Insights:
Steric and Electronic Effects: The tert-butyl group at C4 universally imparts steric bulk, favoring equatorial positioning in the cyclohexanone chair conformation . The propargyl group in the target compound introduces sp-hybridized carbons, increasing electrophilicity at the carbonyl group compared to 4-tert-butylcyclohexanone. This contrasts with the electron-withdrawing phenyl ketone group in 's compound, which enhances conjugation .
Reactivity: The propargyl substituent enables unique reactivity, such as Huisgen cycloaddition (click chemistry), absent in analogs with alkyl or aryl groups. For example, 4-tert-butyl-2-cyclohexylphenol () exhibits phenol-specific reactivity (e.g., etherification) . In contrast, 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one () undergoes ring-opening reactions due to the thioxothiazolidinone moiety .
Spectroscopic Signatures :
- The tert-butyl group generates distinct ¹³C-NMR signals near 25–30 ppm (quaternary carbon) and 30–35 ppm (methyl groups) .
- The propargyl group’s acetylenic protons are expected at ~2.0–3.0 ppm (¹H-NMR), while its carbons appear at 70–85 ppm (sp-hybridized) in ¹³C-NMR.
Synthetic Utility: 4-tert-butylcyclohexanone () is a common precursor for Friedel-Crafts alkylation or condensation reactions, as seen in ’s synthesis of thiazolidinone derivatives . The propargyl group in the target compound may facilitate Sonogashira coupling or alkyne metathesis, expanding its utility in cross-coupling reactions.
Research Findings and Data Gaps
- Conformational Analysis: highlights the importance of substituent positioning in cyclohexanone derivatives. The propargyl group at C2 likely adopts an axial position to minimize steric clash with the tert-butyl group, but experimental data (e.g., X-ray crystallography) are needed .
- Thermodynamic Stability: The tert-butyl group increases thermal stability, as seen in 4-tert-butyl-2-cyclohexylphenol’s use in high-temperature applications . However, the propargyl group’s triple bond may reduce thermal stability compared to saturated analogs.
- Biological Activity: Thioxothiazolidinone derivatives () show promise as bioactive molecules, suggesting that the target compound’s propargyl group could be modified for drug discovery .
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